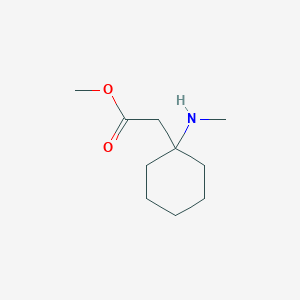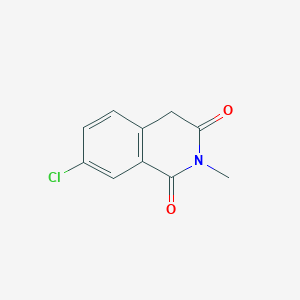
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of aminopyrazoles Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key feature of this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazoles. These products can have different chemical and biological properties, making them useful in various applications .
Aplicaciones Científicas De Investigación
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol:
5-Amino-1-(2-hydroxyethyl)pyrazole: This compound lacks the pentyl chain, making it less hydrophobic and altering its reactivity.
Uniqueness
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the pentyl chain, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature can lead to distinct biological activities and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
2-(5-amino-3-pentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-9-8-10(11)13(12-9)6-7-14/h8,14H,2-7,11H2,1H3 |
Clave InChI |
HEXXZFCBPCICLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NN(C(=C1)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)





